3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride is a chemical compound with the molecular formula C11H22ClN. It is a spirocyclic amine, which means it contains a spiro-connected bicyclic structure with an amine group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride typically involves the reaction of a suitable precursor with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistent quality and yield of the product. The final product is often subjected to rigorous quality control tests to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.5]nonane;hydrochloride: A similar spirocyclic amine with different substituents.
1-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride: Another spirocyclic amine with a different isomeric structure.
Uniqueness
3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride is unique due to its specific spirocyclic structure and the presence of the isopropyl group. This unique structure imparts specific chemical and biological properties that make it valuable in various applications .
Properties
Molecular Formula |
C11H22ClN |
---|---|
Molecular Weight |
203.75 g/mol |
IUPAC Name |
3-propan-2-yl-2-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-9(2)10-11(8-12-10)6-4-3-5-7-11;/h9-10,12H,3-8H2,1-2H3;1H |
InChI Key |
DZNMFFMRXMPRFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2(CCCCC2)CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.